9,9-Dioctyl-2,7-dibromofluorene
Overview
Description
9,9-Dioctyl-2,7-dibromofluorene: is a chemical compound with the molecular formula C29H40Br2 and a molecular weight of 548.44 g/mol . It is a white to almost white solid with a melting point of 59-63°C . This compound is primarily used as an intermediate in the synthesis of polymeric light-emitting diodes (LEDs) and other organic electronic materials .
Mechanism of Action
Target of Action
The primary target of 9,9-Dioctyl-2,7-dibromofluorene is the synthesis of polymer semiconductors . It is used as a reactant in the synthesis of donor-acceptor type photoelectrical materials . These materials are used in organic light-emitting diodes (OLEDs), organic photovoltaic (OPVs), and organic field-effect transistors (OFETs) .
Mode of Action
This compound interacts with its targets through Suzuki coupling or Stille coupling reactions . These reactions are used to synthesize polymer semiconductors . The compound’s unique molecular structure, joined biphenyl at the 9-position for maximum pi-conjugation and planar structure, contributes to its excellent optical and electronic properties .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of polymer semiconductors . The resulting polymers are known for their pure blue and efficient electroluminescence, coupled with high charge-carrier mobility and good processability . These properties make them particularly useful in display applications .
Result of Action
The result of this compound’s action is the synthesis of polymer semiconductors . These semiconducting materials are used in light-emitting diodes, organic photovoltaics, and interface layer materials for organic electronics . The compound’s action leads to the creation of materials with pure blue and efficient electroluminescence, high charge-carrier mobility, and good processability .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the Suzuki coupling reaction used in the synthesis of polymer semiconductors involves reacting with 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester in toluene . This reaction requires specific conditions, including the presence of a base and a catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dioctyl-2,7-dibromofluorene typically involves the bromination of 9,9-Dioctylfluorene. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and stirring the mixture to ensure complete bromination .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 9,9-Dioctyl-2,7-dibromofluorene undergoes substitution reactions where the bromine atoms are replaced by other functional groups.
Coupling Reactions: This compound is often used in Suzuki or Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Suzuki Coupling: Uses boronic acids or esters, palladium catalysts, and bases like potassium carbonate in solvents such as toluene.
Stille Coupling: Involves organotin compounds, palladium catalysts, and bases in solvents like tetrahydrofuran.
Major Products:
Scientific Research Applications
Chemistry: 9,9-Dioctyl-2,7-dibromofluorene is used as a building block for the synthesis of conjugated polymers, which are essential in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) .
Biology and Medicine: While its primary applications are in materials science, derivatives of this compound are being explored for potential use in biological imaging and as sensors due to their fluorescent properties .
Industry: In the industrial sector, this compound is used in the production of polymeric materials for electronic displays and lighting .
Comparison with Similar Compounds
- 2,7-Dibromo-9,9-dimethyl-9H-fluorene
- 9,9-Dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester
- 9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester
Uniqueness: 9,9-Dioctyl-2,7-dibromofluorene is unique due to its long octyl chains, which enhance the solubility and processability of the resulting polymers. This makes it particularly valuable in the production of high-performance organic electronic materials .
Properties
IUPAC Name |
2,7-dibromo-9,9-dioctylfluorene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40Br2/c1-3-5-7-9-11-13-19-29(20-14-12-10-8-6-4-2)27-21-23(30)15-17-25(27)26-18-16-24(31)22-28(26)29/h15-18,21-22H,3-14,19-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKLQIOPIMZZBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
286438-50-4 | |
Record name | 9H-Fluorene, 2,7-dibromo-9,9-dioctyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=286438-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60410565 | |
Record name | 9,9-Dioctyl-2,7-dibromofluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60410565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198964-46-4 | |
Record name | 9,9-Dioctyl-2,7-dibromofluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60410565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-Dibromo-9,9-di-n-octylfluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 9,9-Dioctyl-2,7-dibromofluorene utilized in polymer synthesis, and what makes this approach advantageous?
A1: this compound serves as a crucial monomer in the synthesis of π-conjugated polymers via direct arylation polycondensation []. This method directly couples the monomer with aromatic compounds like 3,4-ethylenedioxythiophene, forming a carbon-carbon bond between them.
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